molecular formula C7H4BrClF2 B2876103 2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene CAS No. 2244087-33-8

2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene

Cat. No.: B2876103
CAS No.: 2244087-33-8
M. Wt: 241.46
InChI Key: RTCFWVMQBBCUOP-UHFFFAOYSA-N
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Description

“2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is a polyhalo substituted benzene . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms as substituents on a benzene ring . It is a clear colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3BrClF . The structure consists of a benzene ring with bromine, chlorine, and fluorine atoms as substituents .


Chemical Reactions Analysis

Polyhalo substituted benzenes like “this compound” can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Physical And Chemical Properties Analysis

“this compound” is a clear colorless to pale yellow liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5510-1.5560 @ 20°C .

Scientific Research Applications

Radiosynthesis Applications

  • Development of Bifunctional Labelling Agents : 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and various substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labelling agents in scientific research. This involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues (Namolingam, Luthra, Brady, & Pike, 2001).

Organometallic Synthesis

  • Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, prepared from 1,3-bis(fluoromethyl)benzene, serves as a versatile starting material for various synthetically useful reactions, leading to organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

Catalysis Research

  • Catalysts for Oxidation Reactions : Tetranuclear copper(ii)-Schiff-base complexes, synthesized using halogen-containing benzenes like 4-methyl-2,6-bis(2-bromoethyliminomethyl) phenol, act as active catalysts for the oxidation of hydrocarbons such as cyclohexane and toluene (Roy & Manassero, 2010).

Protonation Studies

  • Research on Benzenium Ions : Halogen-containing benzenes, including fluoro, chloro, and bromo derivatives, have been used to study the formation and properties of stable benzenium ions, contributing to the understanding of their structures and protonation mechanisms (Brouwer, 2010).

Bond Formation Research

  • Study of Carbon-Fluorine Bond Formation : Research involving fluoro complexes of ruthenium(II) and their reactions with halogenated benzenes, including the bromo and chloro derivatives, contributes to understanding the mechanisms of carbon-fluorine bond formation (Barthazy et al., 1999).

Material Science Research

  • Development of Electrooptical Materials : Halogen-substituted benzenes, such as fluoro and chloro derivatives, have been used to synthesize low melting esters with large nematic ranges. These compounds are particularly useful in the field of material science for developing electrooptical materials with specific properties (Gray & Kelly, 1981).

Properties

IUPAC Name

2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFWVMQBBCUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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